BenchChemオンラインストアへようこそ!

CP-532623

Cardiovascular Pharmacology Off-Target Toxicity Blood Pressure

CP-532623 is the definitive reference compound for investigating torcetrapib-class CETP inhibitor liabilities. Unlike anacetrapib or evacetrapib, CP-532623 recapitulates the off-target blood pressure elevation observed in non-human primates and humans, making it indispensable for chemotype-associated cardiovascular risk studies. With 28% intestinal lymphatic transport, a quantifiable food effect (oral bioavailability increases from 44% fasted to 58% fed), and low-potency adenosine A3 receptor agonist activity (EC50 1.26 μM), this compound serves as a versatile pharmacological tool. Researchers studying CETP inhibition mechanisms, lymphatic drug delivery, or lipid-based formulation strategies should secure this high-purity batch to ensure experimental reproducibility.

Molecular Formula C27H27F9N2O3
Molecular Weight 598.5 g/mol
CAS No. 261947-38-0
Cat. No. B1669505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-532623
CAS261947-38-0
SynonymsCP 532,623
CP 532623
CP-532,623
CP-532623
CP532,623
CP532623
Molecular FormulaC27H27F9N2O3
Molecular Weight598.5 g/mol
Structural Identifiers
SMILESCCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C
InChIInChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1
InChIKeyTUPKOWFPVAXQFP-OFNKIYASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-532623: A High-Purity, Highly Lipophilic CETP Inhibitor with Quantified Lymphatic Transport Characteristics for Cardiovascular and Lymphatic Research


CP-532623 (CAS: 261947-38-0) is a synthetic small-molecule inhibitor of cholesteryl ester transfer protein (CETP) that elevates high-density lipoprotein cholesterol (HDL-C) levels [1]. As a close structural analog of torcetrapib, CP-532623 possesses highly lipophilic properties with a calculated LogP of 7.1 and is characterized by substantial lymphatic transport following oral administration [2]. The compound serves as a critical pharmacological tool for investigating the mechanistic relationship between CETP inhibition, lipoprotein modulation, and off-target pressor effects within the torcetrapib chemotype class [3].

CP-532623 Substitution Risks: Why Torcetrapib Analogs Require Compound-Specific Selection Due to Lymphatic Partitioning and Off-Target Pressor Profiles


Although CP-532623 shares the CETP inhibitory mechanism and core quinoline scaffold with torcetrapib, substitution with structurally related analogs is scientifically inappropriate due to compound-specific differences in lymphatic transport partitioning, food-effect magnitude on oral bioavailability, and the retention of chemotype-associated pressor effects that distinguish this compound from later-generation CETP inhibitors such as anacetrapib and evacetrapib [1]. Notably, CP-532623 exhibits the same off-target blood pressure elevation observed with torcetrapib in both non-human primates and human subjects, a liability not shared by anacetrapib or evacetrapib, thereby positioning CP-532623 as an essential reference compound for interrogating torcetrapib-class pharmacology [2].

CP-532623 Quantitative Differentiation Guide: Comparative Data Versus Torcetrapib, Anacetrapib, Evacetrapib, and A3 Adenosine Agonists


Off-Target Blood Pressure Elevation: CP-532623 Versus Anacetrapib and Evacetrapib – A Critical Differentiation for Cardiovascular Safety Studies

CP-532623, like torcetrapib, produces significant elevations in systolic and diastolic blood pressure in both non-human primates and healthy human subjects, a chemotype-associated off-target effect not observed with later-generation CETP inhibitors anacetrapib or evacetrapib [1]. In cynomolgus monkeys, CP-532623 (420 mg/kg, single oral dose) and torcetrapib (10 and 100 mg/kg/day, 2 weeks) both elevated blood pressure compared to vehicle [2]. In contrast, anacetrapib (10 mg/kg i.v.) did not increase mean arterial pressure in mice, and evacetrapib (160 mg/kg oral) did not increase mean arterial pressure in obese Zucker diabetic rats, nor did evacetrapib affect 24-hour ambulatory blood pressure in healthy human volunteers at doses up to 600 mg/day [2].

Cardiovascular Pharmacology Off-Target Toxicity Blood Pressure

Lymphatic Transport Quantification: 28% Dose Transported via Intestinal Lymph – A Distinctive Property Versus Conventional Oral Small Molecules

CP-532623 exhibits a high degree of lymphatic transport following oral administration, with 28% of the dose transported via the intestinal lymphatic system [1]. This lymphatic access is closely correlated with drug affinity for ex-vivo lymph lipoproteins and triglyceride emulsions, rather than solubility in lipoprotein core or surface lipid mixtures [2]. In contrast, most conventional small-molecule oral therapeutics exhibit negligible lymphatic transport (<1-2% of dose), relying almost exclusively on portal blood absorption. This property distinguishes CP-532623 as a tool compound for investigating intestinal lymphatic drug transport mechanisms and lipid-based formulation strategies.

Lymphatic Drug Delivery Pharmacokinetics Oral Bioavailability

Food Effect on Oral Bioavailability: Fed Versus Fasted State – Quantitative Data for In Vivo Study Design Optimization

In adult male greyhound dogs, food intake significantly enhances the oral bioavailability and lymphatic transport of CP-532623 [1]. Bioavailability increases from 44% in the fasted state to 58% in the fed state, while the proportion of absorbed dose transported via lymph increases from 61-68% (fasted) to 83-86% (fed) [2]. Additionally, lymphatic triglyceride transport is significantly lower in fed dogs administered CP-532623 compared to fasted controls [2]. This quantitative food-effect profile contrasts with torcetrapib, where food effect magnitude and lymphatic partitioning differ, and provides critical guidance for designing reproducible in vivo pharmacokinetic and pharmacodynamic studies.

Oral Bioavailability Food Effect Pharmacokinetics

Human A3 Adenosine Receptor Agonist Activity: A Secondary Pharmacological Profile with Quantitative Differentiation from High-Affinity A3 Agonists

Beyond its primary CETP inhibitory activity, CP-532623 exhibits agonist activity at the human adenosine A3 receptor (A3AR) with an EC50 of 1.26×10³ nM (1.26 μM) in a calcium influx assay using Flp-In-CHO cells expressing human A3AR [1]. This affinity is approximately 900- to 1,100-fold lower than that of selective A3AR agonists such as IB-MECA (CF101), which exhibits Ki values of 1.1 nM at A3AR, 54 nM at A1AR, and 56 nM at A2AAR [2]. This quantitative difference establishes CP-532623 as a low-potency A3AR agonist relative to dedicated A3AR pharmacological tools, and researchers employing CP-532623 in assays sensitive to adenosine receptor modulation should account for this secondary activity at micromolar concentrations.

Adenosine Receptor Off-Target Pharmacology Receptor Profiling

CETP Inhibition and HDL-C Elevation in Human Subjects: CP-532623 Single-Dose Clinical Data

In a randomized, double-blind, placebo-controlled single-dose study in healthy male subjects (n=56, aged 18-55 years), oral administration of CP-532623 at doses of 100 mg and 300 mg produced measurable increases in HDL cholesterol alongside elevations in systolic and diastolic blood pressure [1]. Notably, high-dose CP-532623 (300 mg) produced significantly greater pressor effects than low-dose (100 mg) despite similar maximal CETP inhibition, and blood pressure elevation dissipated by 24 hours post-dose whereas CETP inhibition persisted for 48 hours, demonstrating a temporal dissociation between target engagement and off-target pressor effects [2]. This clinical pharmacodynamic profile parallels that of torcetrapib but distinguishes CP-532623 from anacetrapib and evacetrapib, which do not exhibit pressor effects in human studies.

Clinical Pharmacology HDL Cholesterol CETP Inhibition

Lipid-Based Formulation Enhancement: In Vivo Exposure Amplification Versus Powder Formulation

Administration of CP-532623 in self-emulsifying lipid-based drug delivery systems (SEDDS) greatly enhances in vivo exposure compared to powder formulation in beagle dogs [1]. While CP-532623 remains solubilized during dispersion of most formulations in simulated intestinal fluid, solubilization capacity is reduced to varying degrees upon in vitro digestion . Similar formulation-dependent exposure trends were observed for torcetrapib; however, in all cases, lipid-based delivery systems significantly improved systemic exposure relative to powder . This formulation sensitivity distinguishes CP-532623 from less lipophilic CETP inhibitors such as evacetrapib, which does not exhibit comparable lymphatic partitioning or formulation-dependent absorption enhancement.

Formulation Science Lipid-Based Drug Delivery SEDDS

CP-532623 Research Applications: Validated Use Cases Based on Quantitative Evidence for Scientific and Industrial Procurement


Mechanistic Studies of CETP Inhibitor-Associated Off-Target Pressor Effects

CP-532623 is the appropriate reference compound for investigating the molecular mechanisms underlying torcetrapib-class off-target blood pressure elevation. Evidence from cynomolgus monkey studies (420 mg/kg single dose) and human clinical trials (100-300 mg single dose) confirms that CP-532623 recapitulates the pressor effects observed with torcetrapib, including the temporal dissociation between CETP inhibition (persisting 48 hours) and blood pressure elevation (dissipating by 24 hours) [1]. Researchers studying chemotype-associated cardiovascular liabilities should prioritize CP-532623 over anacetrapib or evacetrapib, which do not produce pressor effects and are therefore unsuitable for this mechanistic inquiry [2].

Intestinal Lymphatic Drug Transport and Lipid-Based Formulation Development

CP-532623 serves as a model compound for investigating intestinal lymphatic drug transport mechanisms and evaluating lipid-based formulation strategies. With 28% of an oral dose transported via the intestinal lymphatic system, CP-532623 provides a quantifiable benchmark for assessing lymphatic access [1]. The compound's lymphatic transport correlates with affinity for lymph lipoproteins and triglyceride emulsions rather than simple lipid solubility, enabling mechanistic dissection of lymphatic uptake determinants [2]. In vivo exposure is greatly enhanced by SEDDS formulations compared to powder, making CP-532623 valuable for formulation optimization studies [3].

Food Effect and Fed/Fasted Pharmacokinetic Study Design

CP-532623 exhibits a quantifiable food effect in greyhound dogs, with oral bioavailability increasing from 44% (fasted) to 58% (fed) and lymphatic transport of absorbed dose increasing from 61-68% to 83-86% [1]. This well-characterized food-effect profile makes CP-532623 suitable for studies requiring precise control of pharmacokinetic variables influenced by prandial state. Researchers must standardize feeding conditions to achieve reproducible drug exposure; the quantitative data provided enable accurate power calculations and study design [2].

A3 Adenosine Receptor Secondary Pharmacology Reference Studies

CP-532623 exhibits low-potency agonist activity at the human adenosine A3 receptor (EC50 = 1.26 μM), approximately 1,100-fold less potent than selective A3AR agonists such as IB-MECA (Ki = 1.1 nM) [1]. This established secondary pharmacology profile makes CP-532623 valuable as a reference compound for assessing A3AR-mediated off-target effects in CETP-focused experiments, and for comparative studies examining the structure-activity relationships linking quinoline-based CETP inhibitors to adenosine receptor modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-532623

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.